molecular formula C17H19N3O4S2 B14803940 2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide

2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B14803940
M. Wt: 393.5 g/mol
InChI Key: CEFCWHADJXWAMU-UHFFFAOYSA-N
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Description

2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, methoxyphenoxy group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Methoxyphenoxy Acetyl Intermediate: This step involves the reaction of 4-methoxyphenol with acetic anhydride to form 4-methoxyphenoxyacetic acid.

    Amidation: The 4-methoxyphenoxyacetic acid is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with an amine to form the amide intermediate.

    Thioamide Formation: The amide intermediate is then treated with carbon disulfide and a base to form the thioamide.

    Cyclization: Finally, the thioamide undergoes cyclization with a suitable reagent to form the thiophene ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: It is explored for its potential use in various industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)hydrazino]-4-oxo-N-phenylbutanamide
  • Methyl 2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is unique due to its specific combination of functional groups and its thiophene ring structure

Properties

Molecular Formula

C17H19N3O4S2

Molecular Weight

393.5 g/mol

IUPAC Name

2-[[2-(4-methoxyphenoxy)acetyl]carbamothioylamino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C17H19N3O4S2/c1-9-10(2)26-16(14(9)15(18)22)20-17(25)19-13(21)8-24-12-6-4-11(23-3)5-7-12/h4-7H,8H2,1-3H3,(H2,18,22)(H2,19,20,21,25)

InChI Key

CEFCWHADJXWAMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)COC2=CC=C(C=C2)OC)C

Origin of Product

United States

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